molecular formula C17H24N2O2 B1663443 S 38093 CAS No. 862896-30-8

S 38093

Cat. No.: B1663443
CAS No.: 862896-30-8
M. Wt: 288.4 g/mol
InChI Key: MRNMYWNBLVJWKG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

S 38093, also known as “4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide”, is a brain-penetrant and orally active antagonist of the H3 receptor . The H3 receptor is a member of the large superfamily of G protein-coupled receptors, which are primarily located in the central nervous system .

Mode of Action

This compound acts as an antagonist/inverse agonist at the H3 receptor . It shows the Ki values of 8.8, 1.44, and 1.2 µM for rat, mouse, and human H3 receptors, respectively . In cellular models, it can antagonize mice H3 receptors .

Biochemical Pathways

The H3 receptor is involved in the regulation of various neurotransmitters such as acetylcholine, serotonin, noradrenaline, and dopamine . By antagonizing the H3 receptor, this compound can potentially modulate the release of these neurotransmitters, thereby affecting various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound in mice is characterized by rapid absorption, large distribution, rapid and high distribution in the brain, and an absolute bioavailability of approximately 54% .

Result of Action

Chronic treatment with this compound has been shown to stimulate all steps of adult hippocampal neurogenesis (AHN), including proliferation, maturation, and survival, in both young adult and aged mice . It also induced a reversal of age-dependent effects on hippocampal brain-derived neurotrophic factor (BDNF) transcripts and increased vascular endothelial growth factor (VEGF) expression in aged animals . These results suggest that this compound may have therapeutic potential for reversing memory impairments .

Action Environment

The action of this compound can be influenced by various environmental factors, such as age and disease state. For instance, while ageing altered mouse context discrimination, chronic this compound treatment significantly improved it . Moreover, the effects of this compound treatment on 7-month-old APPSWE Tg2576 transgenic mice, a model of Alzheimer’s disease, were also assessed .

Biochemical Analysis

Biochemical Properties

S 38093 displays a moderate affinity for rat, mouse, and human H3 receptors . It has been shown to antagonize mice H3 receptors and suppress the cAMP decrease induced by an H3 agonist via human H3 receptors .

Cellular Effects

In cellular models, chronic treatment with this compound stimulated all steps of adult hippocampal neurogenesis (AHN), including proliferation, maturation, and survival . In aged animals, this compound induced a reversal of age-dependent effects on hippocampal brain-derived neurotrophic factor (BDNF) BDNF-IX, BDNF-IV, and BDNF-I transcripts and increased vascular endothelial growth factor (VEGF) expression .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an antagonist/inverse agonist of H3 receptors . This action leads to an increase in the release of histamine, a neurotransmitter involved in cognitive processes .

Temporal Effects in Laboratory Settings

Chronic administration of this compound over a 28-day period has been shown to stimulate all steps of AHN in both 3-month-old and aged 16-month-old mice . This suggests that the effects of this compound are not only immediate but also persist over time.

Dosage Effects in Animal Models

The effects of this compound have been studied in various animal models at different dosages . For instance, it has been shown that this compound significantly increased ex vivo N-tele-Methylhistamine cerebral levels from 3mg/kg p.o. and antagonized R-α-Methylhistamine-induced dipsogenia from 10mg/kg i.p .

Metabolic Pathways

Given its role as an H3 receptor antagonist/inverse agonist, it is likely that it interacts with enzymes and cofactors involved in the histaminergic system .

Transport and Distribution

This compound is rapidly absorbed in mouse and rat, slowly in monkey, with a bioavailability ranging from 20% to 60% and t 1/2 ranging from 1.5 to 7.4h . The compound is widely distributed with a moderate volume of distribution and low protein binding . The brain distribution of this compound is rapid and high .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as an H3 receptor antagonist/inverse agonist and its high distribution in the brain, it is likely that it localizes to areas where H3 receptors are expressed, such as the central nervous system .

Preparation Methods

The synthesis of S-38093 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. . Industrial production methods for S-38093 are also not widely available, but they likely involve large-scale organic synthesis techniques commonly used in pharmaceutical manufacturing.

Chemical Reactions Analysis

S-38093 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of S-38093 may result in the formation of oxidized derivatives with altered functional groups .

Scientific Research Applications

Comparison with Similar Compounds

S-38093 is unique in its dual role as an antagonist and inverse agonist of the histamine H3 receptor. Similar compounds include:

Compared to these compounds, S-38093 has shown distinct advantages in preclinical models, including its ability to enhance neurogenesis and improve cognitive function in aged animals .

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNMYWNBLVJWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862896-30-8
Record name S-38093
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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